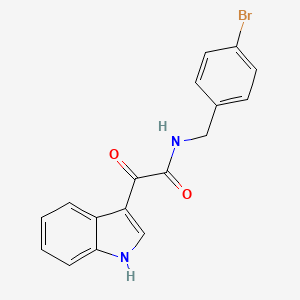

N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Descripción general

Descripción

N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide belongs to a class of organic compounds known for their diverse biological activities. These compounds, including indole and its derivatives, are of significant interest due to their presence in natural products and their applications in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of related compounds involves key steps such as indolization under Fischer conditions and the Japp-Klingemann reaction followed by decarboxylation and amidification processes. For example, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was prepared through such methods, indicating the potential pathways for synthesizing N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (Menciu et al., 1999).

Molecular Structure Analysis

Structural analysis of similar compounds reveals the importance of substituent variation on the indole moiety for biological activity. Such studies aid in understanding the molecular foundation of the compound's interaction with biological targets (Menciu et al., 1999).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including bromination and nitration, to introduce functional groups that significantly impact their chemical properties and biological activity. The reactions often proceed through domino processes involving cyclization and elimination steps (Zhu et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting point, are influenced by the nature of substituents on the indole ring. These properties are critical for the compound's application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key for understanding the compound's potential as a pharmacological agent. For instance, the stability of the chelate formed by related compounds indicates their suitability for applications in radiolabeling and drug delivery systems (Mathias et al., 1990).

Aplicaciones Científicas De Investigación

Dual Inhibition of DNA Topoisomerases in Leishmaniasis Treatment

Compounds similar to N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, especially those containing indolyl and bromobenzyl groups, have shown promising biological activities. For example, certain indolyl quinolines have been synthesized and demonstrated to inhibit both type I and type II DNA topoisomerases of Leishmania donovani. This suggests a potential for dual inhibitors in the treatment of leishmaniasis, highlighting the role of bromo and indolyl components in drug design for parasitic diseases (Ray et al., 1997).

Anticancer Activity

The incorporation of bromophenol derivatives in the synthesis of compounds has been explored for anticancer activities. A novel bromophenol derivative containing an indolin-2-one moiety has shown significant anticancer activities on human lung cancer cell lines. The compound induces cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS), PI3K/Akt, and the MAPK signaling pathway. This research underscores the potential of bromophenol and indolyl groups in developing new anticancer drugs (Guo et al., 2018).

Antidiabetic Agents

Research on indole-based compounds has also extended to the development of potential antidiabetic agents. A study focusing on the synthesis of N-substituted acetamides highlighted the production of compounds with significant α-glucosidase inhibitory activity. These findings suggest a promising avenue for the use of bromo and indolyl components in creating effective treatments for diabetes (Nazir et al., 2018).

Antimicrobial and Antiallergic Applications

Compounds featuring bromobenzyl and indolyl structures have been synthesized with a focus on antimicrobial and antiallergic activities. This includes the creation of aminobenzylated Mannich bases with studied antimicrobial activity, suggesting the potential for such compounds in treating infections (Nimavat et al., 2004). Additionally, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been identified as potent antiallergic agents, offering insights into the therapeutic possibilities of bromo and indolyl derivatives (Menciu et al., 1999).

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKJDFBKCIYONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)

![1-allyl-2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4022361.png)

![4-[4-(benzyloxy)phenoxy]-2-(3-pyridinyl)quinazoline](/img/structure/B4022368.png)

![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4022372.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022384.png)

![N-[1-[(butylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B4022391.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4022408.png)

![N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4022415.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B4022434.png)

![4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4022452.png)

![5,5'-[(2,5-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022455.png)